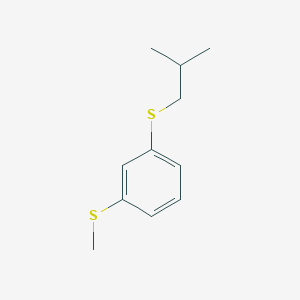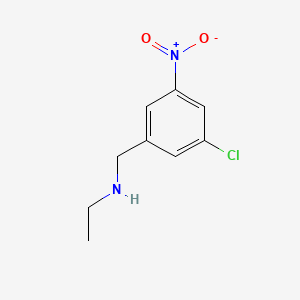
Trichothec-9-en-4-one, 12,13-epoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-en-4-one, 12,13-epoxy- typically involves the use of sesquiterpenoid precursors. One common method includes the epoxidation of trichothecene derivatives under controlled conditions . The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Trichothec-9-en-4-one, 12,13-epoxy- is generally achieved through fermentation processes using fungal strains that naturally produce this compound . The fermentation is carried out in bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Trichothec-9-en-4-one, 12,13-epoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deoxygenated products.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, deoxygenated, and substituted derivatives of Trichothec-9-en-4-one, 12,13-epoxy- .
Scientific Research Applications
Trichothec-9-en-4-one, 12,13-epoxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene biosynthesis and chemical reactivity.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Studied for its cytotoxic effects on cancer cells and potential use in cancer therapy.
Industry: Utilized in the development of antifungal agents and preservatives.
Mechanism of Action
The mechanism of action of Trichothec-9-en-4-one, 12,13-epoxy- involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center . This binding disrupts the elongation phase of translation, leading to cell death . The compound also induces oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol: Another trichothecene mycotoxin with similar biological activities.
T-2 Toxin: Known for its potent cytotoxic effects.
Nivalenol: Exhibits antifungal and antibacterial properties.
Uniqueness
Trichothec-9-en-4-one, 12,13-epoxy- is unique due to its specific structural features, such as the 12,13-epoxy ring and the presence of hydroxyl groups at specific positions . These features contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
2077-58-9 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,2R,7R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,11-12H,4-5,7-8H2,1-3H3/t11-,12?,13+,14-,15?/m1/s1 |
InChI Key |
FEPADRJMTLDXMD-NSWUILHUSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C(=O)CC(C34CO4)O2)C)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(=O)CC(C34CO4)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


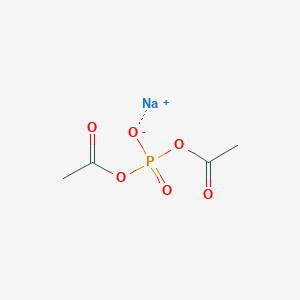
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
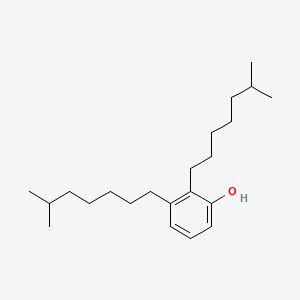
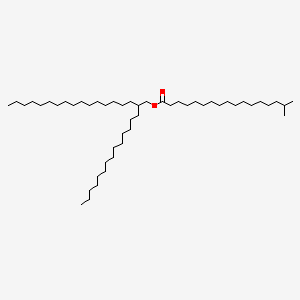
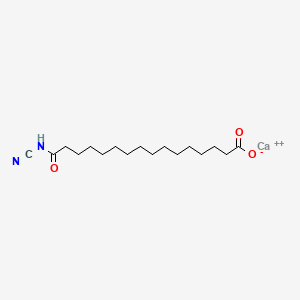
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
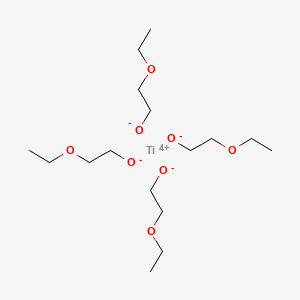
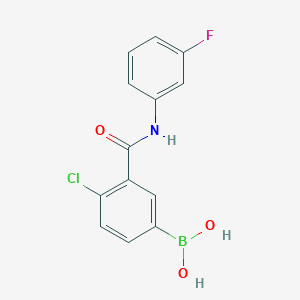
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
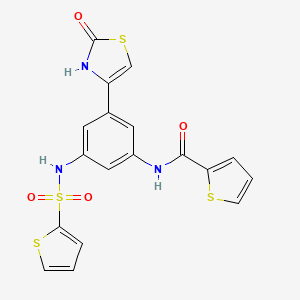
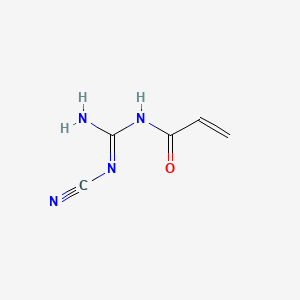
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
